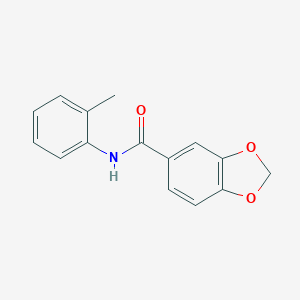
N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide, also known as MBDB, is a chemical compound that belongs to the amphetamine class of drugs. MBDB is structurally similar to MDMA (ecstasy) and is known to have psychoactive effects on the central nervous system. In recent years, MBDB has gained attention from the scientific community due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide is not fully understood. However, it is believed to act primarily on the serotonin and dopamine neurotransmitter systems in the brain, leading to increased levels of these neurotransmitters. This results in a range of psychoactive effects, including euphoria, increased sociability, and altered perception.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide has been shown to have a range of biochemical and physiological effects on the body. These include increased heart rate and blood pressure, dilated pupils, and increased body temperature. In addition, N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide has been shown to increase levels of certain hormones, such as cortisol and prolactin.
Advantages and Limitations for Lab Experiments
N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide has several advantages and limitations for use in lab experiments. One advantage is its ability to cross the blood-brain barrier, allowing for direct effects on the central nervous system. However, its psychoactive properties can also be a limitation, as it may interfere with experimental results or lead to ethical concerns.
Future Directions
There are several potential future directions for research on N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide. One area of interest is its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide and its potential therapeutic applications in psychiatry and oncology. Finally, there is a need for continued research on the safety and efficacy of N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide, particularly in light of its psychoactive properties.
Synthesis Methods
N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide can be synthesized through several methods, including the reduction of the corresponding nitro compound or the condensation of the corresponding aldehyde with 3,4-methylenedioxyphenylacetone. However, due to its psychoactive properties, N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide is classified as a controlled substance and its synthesis is strictly regulated.
Scientific Research Applications
N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide has been studied for its potential therapeutic applications in various fields, including psychiatry, neurology, and oncology. In psychiatry, N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide has been investigated as a potential treatment for depression and anxiety disorders. In neurology, N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide has been studied for its neuroprotective properties and potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. In oncology, N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide has been investigated as a potential anti-cancer agent.
properties
Product Name |
N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide |
|---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C15H13NO3/c1-10-4-2-3-5-12(10)16-15(17)11-6-7-13-14(8-11)19-9-18-13/h2-8H,9H2,1H3,(H,16,17) |
InChI Key |
KSILPKYARQOTGB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Methyl 4-{[(2-chloro-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B270239.png)

![2-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B270243.png)

![7-methoxy-3-[2-(7-methoxy-2H-1,4-benzothiazin-3-yl)hydrazino]-2H-1,4-benzothiazine](/img/structure/B270247.png)
![7-hydroxy-4-methyl-8-[3-(3-pyridinyl)acryloyl]-2H-chromen-2-one](/img/structure/B270251.png)